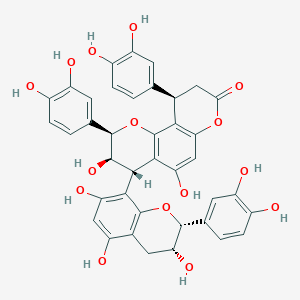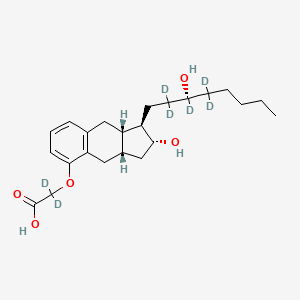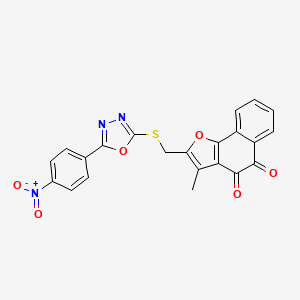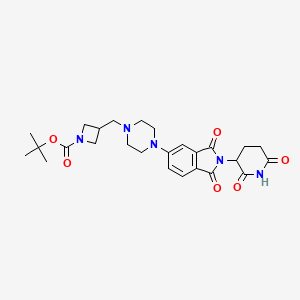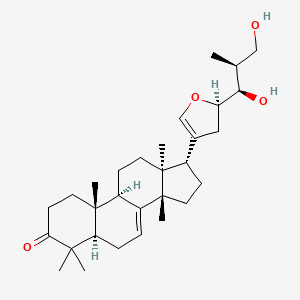
Nimbocinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nimbocinone is a natural compound isolated from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and exhibits various biological activities, including antidiabetic properties . The neem tree has been used in traditional medicine for centuries, and its extracts contain numerous bioactive compounds with diverse pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nimbocinone involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of specific triterpenoid precursors under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from neem tree parts, followed by purification processes. The extraction involves using solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nimbocinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Nimbocinone serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It exhibits significant biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.
Medicine: this compound is being explored for its potential therapeutic applications in treating diabetes, cancer, and inflammatory diseases.
Industry: The compound is used in the development of eco-friendly pesticides and agrochemicals due to its natural origin and biological activities .
Wirkmechanismus
Nimbocinone exerts its effects through various molecular targets and pathways. It has been shown to interact with specific enzymes and receptors involved in metabolic and inflammatory pathways. For example, its antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Nimbocinone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Azadirachtin: Another triterpenoid from neem with potent insecticidal properties.
Nimbin: Known for its anti-inflammatory and antimicrobial activities.
Nimbidin: Exhibits significant anti-inflammatory and antipyretic properties .
This compound stands out due to its distinct antidiabetic activity and potential therapeutic applications in various diseases .
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
AIPJHGJDKFLPMI-WRAQZVPNSA-N |
Isomerische SMILES |
C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O |
Kanonische SMILES |
CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


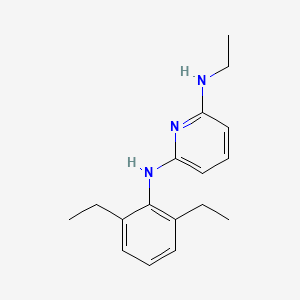
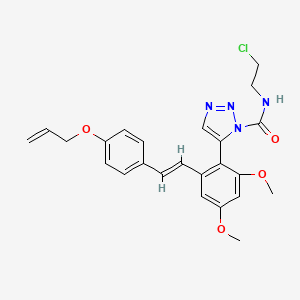


![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
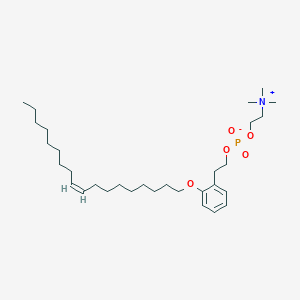
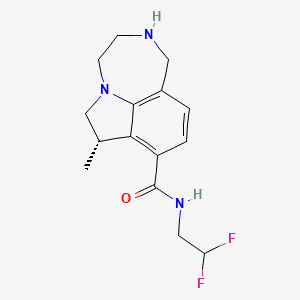
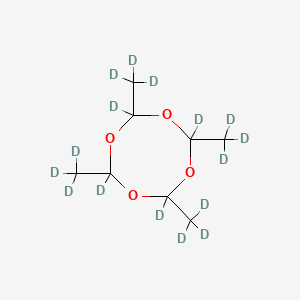
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
